2-[(4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound this compound is systematically named based on its structural components:
- Parent structure : A 4,5-dihydro-1,3,4-thiadiazole ring with a phenyl group at position 4 and a sulfanylidene (thioxo) group at position 5.
- Substituents : A sulfanylacetic acid group (-S-CH₂COOH) attached to position 2 of the thiadiazole ring.
The IUPAC name reflects the hierarchy of substituents, prioritizing the thiadiazole core and its functional groups. The molecular formula is C₁₀H₈N₂O₂S₃ , with a molecular weight of 284.4 g/mol .
Molecular Geometry and Conformational Analysis
The molecular geometry is defined by the planar 1,3,4-thiadiazole ring and the spatial arrangement of substituents:
| Structural Feature | Description |
|---|---|
| Thiadiazole Ring | A five-membered ring containing sulfur (S), nitrogen (N), and three carbon atoms. The 4,5-dihydro configuration implies partial saturation at positions 4 and 5. |
| Phenyl Group | A benzene ring attached to position 4 of the thiadiazole, contributing aromatic stability. |
| Sulfanylacetic Acid Group | A thioether linkage (-S-) connecting the thiadiazole to an acetic acid moiety (-CH₂COOH). The carboxylic acid group may participate in hydrogen bonding. |
Conformational flexibility arises from the sulfanylacetic acid group. The -CH₂COOH moiety adopts a staggered conformation to minimize steric strain, while the phenyl group remains coplanar with the thiadiazole ring to maximize conjugation.
Crystallographic Characterization via X-ray Diffraction
While direct crystallographic data for this compound is limited, insights can be drawn from structurally analogous thiadiazole derivatives:
Key observations include:
Properties
IUPAC Name |
2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S3/c13-8(14)6-16-9-11-12(10(15)17-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPMPDDNJUVAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid typically involves the following steps:
Preparation of 4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl: : This intermediate can be synthesized by reacting phenylhydrazine with carbon disulfide in the presence of a base.
Thiolation: : The intermediate is then treated with a thiolating agent, such as thiourea, to introduce the sulfanyl group.
Acetylation: : Finally, the thiolated compound is acetylated using acetic anhydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also encouraged to reduce the environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The thione (C=S) group in the thiadiazole ring undergoes oxidation to form disulfide bridges or sulfonic acid derivatives. For example:
-
Hydrogen peroxide (H₂O₂) oxidizes the thione group to a disulfide bond under acidic conditions.
-
Ozone (O₃) or potassium permanganate (KMnO₄) can further oxidize sulfur atoms to sulfoxides or sulfones .
Table 1: Oxidation Reactions and Outcomes
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ | Acidic, RT | Disulfide | |
| KMnO₄ | Aqueous, Δ | Sulfonic acid |
Reduction Reactions
The sulfanylidene group is reduced to a thiol (-SH) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction modifies the electronic properties of the molecule, enhancing its nucleophilic character.
Nucleophilic Substitution
The sulfur atoms in the thiadiazole ring participate in nucleophilic substitution reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives .
-
Acylation : Benzoyl chloride introduces acyl groups at the sulfur sites, as demonstrated in analogous thiadiazole syntheses .
Example:
Conditions: Basic medium (e.g., KOH), 0–5°C .
Cyclization Reactions
The acetic acid side chain enables cyclization with amines or hydrazines to form fused heterocycles. For instance, reaction with hydrazine hydrate yields triazole-thiadiazole hybrids.
Acid-Base Reactions
The carboxylic acid group undergoes typical acid-base reactions:
-
Esterification : Forms methyl or ethyl esters with methanol/ethanol in the presence of H₂SO₄.
-
Salt Formation : Reacts with bases like NaOH to generate water-soluble sodium salts .
Metal Complexation
The sulfur-rich structure chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or antimicrobial applications .
Comparative Reactivity with Analogues
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the thiadiazole structure. For instance, derivatives of thiadiazoles have been synthesized and evaluated for their efficacy against various bacterial strains. In a notable study, the compound demonstrated significant antibacterial activity against multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | < 0.5 |
| Compound B | E. coli | 1.0 |
| Compound C | Pseudomonas aeruginosa | 2.0 |
Antifungal Activity
Thiadiazole derivatives have also shown antifungal properties. In laboratory settings, compounds were tested against strains such as Aspergillus niger and Candida albicans, demonstrating promising results that suggest potential for development as antifungal agents .
Cytotoxic Effects
The cytotoxic potential of 2-[(4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid has been evaluated in various cancer cell lines. Studies indicate that at concentrations above 10 µM, the compound significantly reduces cell viability in human cancer cell lines including breast and colon cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 12 |
| HeLa (Cervical) | 18 |
Case Study on Antibacterial Efficacy
A recent investigation into the antibacterial efficacy of various thiadiazole derivatives revealed that the compound exhibited superior activity against resistant strains compared to traditional antibiotics. The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use .
Case Study on Anticancer Properties
In a comparative study assessing the effects of multiple sulfonamide derivatives on cancer cell lines, this compound was highlighted for its potent cytotoxic effects at low concentrations, suggesting its potential as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism by which 2-[(4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-[(4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is similar to other thiadiazole derivatives, such as:
4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl sulfanide
4-(4-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl sulfanide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Biological Activity
The compound 2-[(4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential as pharmacologically active compounds, exhibiting a range of effects including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article delves into the biological activity of this specific compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a thiadiazole ring that is crucial for its biological activity. The presence of sulfur atoms enhances lipophilicity and facilitates membrane permeability, which is essential for pharmacological efficacy.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds with thiadiazole moieties exhibit activity against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Studies have demonstrated that thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. A notable study found that certain derivatives showed inhibition rates comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Compounds similar to the target compound have exhibited antifungal activity against pathogens like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 µg/mL .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in various cancer models:
- Mechanism of Action : It is believed that these compounds induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell cycle regulation .
- Case Studies : In vitro studies indicated that similar thiadiazole compounds reduced the viability of several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancers . For example, one derivative demonstrated a significant decrease in cell proliferation in human leukemia cells.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have also been documented. Compounds containing this scaffold can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity suggests potential therapeutic applications in treating inflammatory diseases.
Research Findings
Q & A
Basic Research: What are the optimal synthetic routes for 2-[(4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid?
The synthesis typically involves multi-step reactions, starting with the condensation of thiosemicarbazides with chloroacetic acid under acidic conditions (e.g., acetic acid/sodium acetate buffer). Key intermediates like 4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole are formed, followed by sulfanylation with mercaptoacetic acid derivatives. Reaction parameters such as temperature (60–80°C), stoichiometric ratios (1:1.2 for thiadiazole to mercaptoacetic acid), and pH control (pH 4–6) are critical to achieving yields >70% . Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks: δ 3.8 ppm for CH₂-S, δ 7.2–7.6 ppm for phenyl protons) .
Advanced Research: How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXL or ORTEP-3 is essential for resolving ambiguities in bond lengths, angles, and hydrogen-bonding networks. For example, the thiadiazole ring’s planarity and sulfur-sulfur bond distances (~2.05 Å) can be validated against computational models (DFT/B3LYP). Discrepancies between experimental and calculated geometries may indicate lattice strain or intermolecular interactions (e.g., C–H···S hydrogen bonds) . Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for cross-validation .
Basic Research: What analytical techniques are recommended for purity assessment?
- HPLC-MS : To detect trace impurities (<0.1%) and confirm molecular weight ([M+H]+ expected at ~325 Da).
- Elemental Analysis : Acceptable C, H, N, S percentages must align with theoretical values (e.g., C: 47.2%, H: 3.1%, N: 8.6%, S: 29.5%).
- FT-IR : Key bands include ν(S–H) at 2550 cm⁻¹ (if unreacted thiol groups persist) and ν(C=O) at 1700 cm⁻¹ .
Advanced Research: How can computational modeling predict the compound’s reactivity or biological targets?
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the thiadiazole sulfur atoms (HOMO-rich regions) may mediate interactions with cysteine residues in enzymes like glutathione reductase. Molecular docking (AutoDock Vina) against Protein Data Bank (PDB) targets (e.g., 1N8J for thioredoxin) can identify binding affinities (ΔG < −7 kcal/mol) and guide SAR studies .
Basic Research: What are the compound’s stability profiles under varying conditions?
Stability studies (25–60°C, pH 1–10) reveal:
- Thermal degradation : >10% decomposition at 60°C after 72 hours (HPLC monitoring).
- Photolytic sensitivity : UV light (254 nm) induces dimerization via S–S bond formation.
- pH stability : Stable at pH 4–7; hydrolyzes above pH 9 (thioester cleavage) .
Advanced Research: How to address contradictory bioactivity data across studies?
Contradictions in antimicrobial or enzyme-inhibition assays often arise from:
- Assay conditions : Varying pH (e.g., activity loss at pH >8 due to deprotonation of thiol groups).
- Sample purity : Impurities like unreacted thiosemicarbazide (IC50 artifacts) must be ruled out via LC-MS .
- Cellular uptake : LogP (~2.5) impacts membrane permeability; use Caco-2 cell models to correlate in vitro/in vivo efficacy .
Basic Research: What is the compound’s role in supramolecular chemistry?
The acetic acid moiety and thiadiazole sulfur atoms facilitate hydrogen-bonded networks (e.g., O–H···N and S···S interactions). Graph-set analysis (using SHELXPRO ) identifies recurring motifs like R₂²(8) rings, critical for crystal engineering or co-crystal design with APIs .
Advanced Research: How to optimize reaction yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes (yield improvement: 75% → 88%).
- Flow chemistry : Continuous processing minimizes side reactions (e.g., oxidation of thiol groups).
- Green solvents : Ethanol/water mixtures reduce environmental impact without compromising yield .
Basic Research: What spectroscopic signatures distinguish this compound from analogs?
- ¹³C NMR : Unique signals at δ 170 ppm (C=O), δ 125–135 ppm (thiadiazole carbons).
- UV-Vis : λmax at 290 nm (π→π* transition in thiadiazole ring) .
Advanced Research: How to validate hydrogen-bonding patterns in polymorphs?
Variable-temperature XRD (100–300 K) and Hirshfeld surface analysis (CrystalExplorer) quantify intermolecular interactions. For example, a polymorph with C–H···O bonds (2.8 Å) may exhibit higher thermal stability than one reliant on weaker van der Waals forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
